5,6-dimethyl-N-(1,2-oxazol-3-yl)pyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
5,6-dimethyl-N-(1,2-oxazol-3-yl)pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-6-7(2)11-5-12-9(6)10(15)13-8-3-4-16-14-8/h3-5H,1-2H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBQXBQHMLRPMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NC2=NOC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-N-(1,2-oxazol-3-yl)pyrimidine-4-carboxamide typically involves the formation of the oxazole ring followed by the construction of the pyrimidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the oxazole ring can be synthesized by reacting a nitrile with an α-haloketone in the presence of a base. The pyrimidine ring is then formed through a condensation reaction involving a suitable amine and a diketone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-N-(1,2-oxazol-3-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
5,6-Dimethyl-N-(1,2-oxazol-3-yl)pyrimidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5,6-dimethyl-N-(1,2-oxazol-3-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of pyrimidine-carboxamide derivatives, which have been extensively studied for antimicrobial and enzyme-modulating activities. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison of Pyrimidine-Carboxamide Derivatives
*MIC: Minimum Inhibitory Concentration
Key Findings:
Impact of Heterocyclic Fusion: The thieno[2,3-d]pyrimidine scaffold (e.g., 2c, 2g, 2h) enhances antimicrobial potency compared to non-fused pyrimidines, likely due to increased planarity and π-π stacking with bacterial enzyme targets like TrmD .
Amide-Linked Group Influence: Pyridyl groups (e.g., 2c, 2h) exhibit stronger activity against P. aeruginosa than oxazole-linked analogs. The 6-methylpyridin-2-yl group in 2c achieved the lowest MIC (3.125 μg/mL), attributed to enhanced hydrophobic interactions with TrmD’s active site .
Methyl Substitution Effects :
- 5,6-Dimethyl substitution on the pyrimidine core (common to all listed compounds) is critical for maintaining conformational rigidity and preventing enzymatic degradation.
Docking Studies :
- Molecular docking of similar compounds (e.g., 2c) to TrmD (a bacterial tRNA methyltransferase) revealed that pyridyl amides form hydrogen bonds with residues like Asp169 and Asn241, whereas oxazole-linked analogs may exhibit weaker interactions due to reduced electronegativity .
Biological Activity
5,6-Dimethyl-N-(1,2-oxazol-3-yl)pyrimidine-4-carboxamide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 218.21 g/mol
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity :
- Anti-inflammatory Effects :
- Antimicrobial Properties :
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in tumor progression and inflammation, such as cyclooxygenases (COX) and various kinases .
- Induction of Apoptosis : Studies suggest that this compound can activate apoptotic pathways in cancer cells, leading to programmed cell death .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
Q & A
Q. Advanced
- Density Functional Theory (DFT) to model transition states and activation energies for cyclization steps.
- Molecular Dynamics (MD) simulations to study solvent effects on reaction pathways.
- Reaction path searches using quantum chemical calculations (e.g., IRC analysis) to validate intermediates .
How can statistical experimental design (DoE) optimize yield and purity while minimizing resource consumption?
Q. Advanced
- Central Composite Design (CCD) or Box-Behnken matrices to explore interactions between variables (e.g., temperature, reagent stoichiometry).
- Response surface methodology (RSM) to identify optimal conditions for maximum yield.
- Partial Least Squares (PLS) regression to correlate process parameters with impurity profiles .
How can researchers resolve contradictions in experimental data, such as conflicting biological activity results across assays?
Q. Advanced
- Reproducibility analysis : Replicate experiments under standardized conditions (e.g., cell passage number, serum batch).
- Meta-analysis of dose-response data to identify outlier datasets.
- Computational validation : Compare experimental IC₅₀ values with binding affinity predictions from molecular docking .
What strategies ensure the compound's stability during storage and experimental use?
Q. Basic
- Lyophilization for long-term storage at -80°C under inert atmosphere.
- Accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation products via HPLC.
- Light-sensitive storage (amber vials) to prevent photodegradation of the oxazole ring .
How can molecular modeling predict the compound's binding interactions with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
